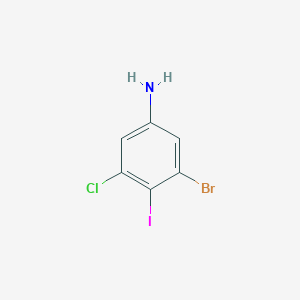

3-Bromo-5-chloro-4-iodoaniline

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H4BrClIN |

|---|---|

Poids moléculaire |

332.36 g/mol |

Nom IUPAC |

3-bromo-5-chloro-4-iodoaniline |

InChI |

InChI=1S/C6H4BrClIN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 |

Clé InChI |

DWAXZLJZJKIQNN-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C(=C1Cl)I)Br)N |

Origine du produit |

United States |

Synthetic Methodologies for 3 Bromo 5 Chloro 4 Iodoaniline and Its Derivatives

Strategic Halogenation Protocols

The introduction of bromine, chlorine, and iodine onto an aniline (B41778) ring in a specific regioisomeric arrangement necessitates carefully designed halogenation strategies. These methods can be broadly categorized into direct, sequential, and multi-component approaches.

Regioselective Direct Halogenation Approaches

Achieving the desired 3-bromo-5-chloro-4-iodo substitution pattern through direct halogenation in a single step is exceptionally challenging due to the inherent ortho- and para-directing nature of the amino group in electrophilic aromatic substitution (EAS) reactions. However, methods have been developed that utilize specific reagents to control regioselectivity.

One notable approach involves the use of halohydantoins. For instance, a patented industrial method describes the synthesis of a precursor to 1-bromo-3-chloro-5-iodobenzene (B84608) starting from para-iodoaniline. In this process, para-iodoaniline is reacted with bromochlorohydantoin in a 1:1 molar ratio in ethanol (B145695) at room temperature. google.com This single step efficiently installs both a bromine and a chlorine atom, yielding 2-chloro-4-bromo-6-iodoaniline with high purity (99.6% by HPLC) and in excellent yield (96%). google.com The use of bromochlorohydantoin as a source of both bromine and chlorine in a controlled manner circumvents the need for sequential additions of different halogenating agents, thereby streamlining the synthesis. google.com

Table 1: Regioselective Halogenation of p-Iodoaniline

| Starting Material | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Purity (%) | Reference |

| p-Iodoaniline | Bromochlorohydantoin | Ethanol | 20-25 | 2-Chloro-4-bromo-6-iodoaniline | 96 | 99.6 | google.com |

Sequential Halogenation Pathways

A more common and versatile strategy for the synthesis of complex haloanilines involves the sequential introduction of halogen atoms. This step-wise approach allows for greater control over the substitution pattern by leveraging the directing effects of the substituents already present on the aromatic ring and by employing protecting groups.

A well-documented six-stage synthesis of 1-bromo-3-chloro-5-iodobenzene, the deaminated analogue of the target compound, provides a clear illustration of a sequential halogenation pathway starting from aniline. medium.com The key steps are as follows:

Acetylation: The amino group of aniline is first protected as an acetanilide (B955). This is crucial to moderate the activating effect of the amine and to direct the subsequent halogenations. medium.com

Bromination: The acetanilide is then brominated, typically at the para position due to the directing effect of the acetylamino group. medium.com

Chlorination: Following bromination, a chlorine atom is introduced. The existing substituents direct the chlorination to the desired position. medium.com

Hydrolysis: The acetyl protecting group is removed to regenerate the aniline functionality. medium.com

Iodination: An iodine atom is then introduced onto the dihaloaniline intermediate. For example, in the synthesis of 4-bromo-2-chloro-6-iodoaniline (B12088954), 4-bromo-2-chloroaniline (B1269894) is treated with iodine monochloride in glacial acetic acid. medium.com

Deamination: The final step involves the removal of the amino group to yield the tri-halogenated benzene (B151609). medium.com

This multi-step approach, while lengthy, offers a high degree of control over the final substitution pattern.

Multi-Component Reaction Sequences Incorporating Halogenation

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient approach to complex molecule synthesis. While a specific MCR for the direct synthesis of 3-bromo-5-chloro-4-iodoaniline is not prominently described, MCRs are employed in the synthesis of halogenated heterocyclic compounds derived from anilines.

For instance, a consecutive four-component synthesis of trisubstituted 3-iodoindoles has been developed. This reaction sequence involves the coupling of an ortho-haloaniline with a terminal alkyne, followed by cyclization, iodination with N-iodosuccinimide, and subsequent alkylation. beilstein-journals.org This demonstrates the potential of MCRs to incorporate halogenation steps in a one-pot fashion to build complex molecular architectures based on a halogenated aniline core.

Functional Group Interconversions and Transformations

Functional group interconversions are pivotal in the synthesis of this compound and its derivatives, particularly for introducing functionalities that are difficult to install directly or for removing directing groups after they have served their purpose.

Diazotization and Subsequent Transformations

The diazotization of an aromatic amine to form a diazonium salt is a versatile transformation that opens up a plethora of synthetic possibilities. wikipedia.orgorganic-chemistry.orglscollege.ac.in The diazonium group can be readily displaced by a wide range of nucleophiles, including halogens, in what is known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orglscollege.ac.indoubtnut.com

This strategy is particularly useful for introducing halogens at positions that are not readily accessible through direct electrophilic aromatic substitution. For example, a dihaloaniline can be diazotized and then treated with a copper(I) halide (e.g., CuCl, CuBr) to introduce a third halogen atom. While the direct application to this compound synthesis is less common than sequential halogenation, the Sandmeyer reaction remains a powerful tool in the broader context of haloaniline synthesis.

The diazotization reaction is typically carried out in a cold, acidic solution using sodium nitrite (B80452) to generate nitrous acid in situ. mnstate.edu The resulting diazonium salt is often unstable and is used immediately in the subsequent substitution reaction. nih.gov

Deamination Strategies for Halogenated Arenes

Deamination, the removal of an amino group, is a critical step in many synthetic routes towards polyhalogenated aromatic compounds. This strategy allows the amino group to be used as a powerful directing group for the regioselective introduction of halogens, after which it is removed.

A common method for the deamination of haloanilines involves diazotization followed by reduction. A classic example is the synthesis of 1-bromo-3-chloro-5-iodobenzene from 4-bromo-2-chloro-6-iodoaniline. In one procedure, the aniline is dissolved in ethanol and treated with concentrated sulfuric acid, followed by the addition of sodium nitrite to form the diazonium salt. The diazonium group is then reduced and replaced by a hydrogen atom, with the ethanol acting as the reducing agent. medium.com

An alternative and often more efficient deamination method utilizes alkyl nitrites in an aprotic solvent. For instance, 4-bromo-2-chloro-6-iodoaniline can be deaminated by treatment with isoamyl nitrite in N,N-dimethylformamide (DMF). researchgate.netresearchgate.net This reaction proceeds smoothly under mild conditions and often gives high yields of the deaminated product, avoiding the strongly acidic conditions of the classical diazotization-reduction method. researchgate.netresearchgate.netgoogle.com

Table 2: Deamination of 4-Bromo-2-chloro-6-iodoaniline

| Starting Material | Reagents | Solvent | Product | Yield (%) | Reference |

| 4-Bromo-2-chloro-6-iodoaniline | NaNO₂, H₂SO₄ | Ethanol | 1-Bromo-3-chloro-5-iodobenzene | - | medium.com |

| 4-Bromo-2-chloro-6-iodoaniline | Isoamyl nitrite | DMF | 1-Bromo-3-chloro-5-iodobenzene | >75 | researchgate.netresearchgate.net |

Ortho- and Para-Substituted Aniline Precursor Routes

The synthesis of this compound often commences with readily available aniline or its derivatives, followed by sequential halogenation. vulcanchem.com The directing effects of the amino group and the existing halogen substituents play a crucial role in determining the position of the incoming electrophile.

A common strategy involves the protection of the amino group, typically by acetylation to form an acetanilide. vulcanchem.com This prevents unwanted side reactions and modulates the directing effect of the nitrogen atom. vulcanchem.com Following protection, sequential halogenation reactions are carried out. For instance, starting from an appropriately substituted aniline, bromination can be achieved using bromine in acetic acid, followed by chlorination with reagents like chlorine or sulfuryl chloride, and finally iodination using iodine monochloride or a mixture of potassium iodide and sodium nitrite in an acidic medium. vulcanchem.com The order of these halogenation steps is critical to achieve the desired substitution pattern. Finally, deprotection of the acetyl group under acidic or basic conditions yields the target aniline derivative. vulcanchem.com

One patented method for a related compound, 1-chloro-3-bromo-5-iodobenzene, starts with para-iodoaniline. google.com This precursor is reacted with bromochlorohydantoin in absolute ethanol at room temperature. google.com This reagent serves as both a bromine and chlorine source, leading to the formation of 2-chloro-4-bromo-6-iodoaniline. google.com This intermediate is then subjected to deamination to yield the final product. google.com

Another approach involves the reductive deamination of a more substituted aniline. For example, 4-bromo-2-chloro-6-iodoaniline can be deaminated to produce 1-bromo-3-chloro-5-iodobenzene. acs.org This highlights the utility of substituted anilines as precursors that can be simplified to the desired halogenation pattern.

The table below summarizes a selection of precursor routes for halogenated anilines.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| p-Iodoaniline | Bromochlorohydantoin, Absolute Ethanol | 2-Chloro-4-bromo-6-iodoaniline | 96 | google.com |

| 2-Chloro-4-bromo-6-iodoaniline | Sodium Nitrite, Hypophosphorous Acid | 1-Chloro-3-bromo-5-iodobenzene | 84.1 | google.com |

| 4-Bromo-2-chloro-6-iodoaniline | Isoamyl nitrite, DMF | 1-Bromo-3-chloro-5-iodobenzene | 75-80 | acs.orgresearchgate.net |

| 4-Bromo-3-chloro-5-iodoaniline | Hydrogen, Ruthenium-on-charcoal | 3-Chloro-5-iodoaniline | 90 | prepchem.com |

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions offer powerful and selective methods for the synthesis of complex molecules like this compound and its derivatives. These methods often provide milder reaction conditions and greater functional group tolerance compared to traditional approaches.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is a prominent example. libretexts.org In the context of synthesizing derivatives of this compound, this reaction can be used to introduce aryl or other organic fragments at the positions of the halogen atoms. The reactivity of the C-X bond in Suzuki coupling generally follows the order I > Br > Cl, allowing for selective reactions. libretexts.org For instance, the iodine atom in a bromo-chloro-iodo-substituted aniline would be the most reactive site for a Suzuki-Miyaura coupling. This reaction typically involves a palladium catalyst, a base, and a suitable solvent system. libretexts.org

The Buchwald-Hartwig amination is another vital palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. smolecule.com This reaction can be employed to introduce various amine functionalities onto the aromatic ring of halogenated anilines. Iron-catalyzed C-N coupling reactions have also been developed as a more sustainable alternative to palladium-based systems for the synthesis of triarylamines from haloanilines. researchgate.net

The table below provides examples of cross-coupling reactions involving halogenated anilines.

| Reactants | Catalyst/Reagents | Product Type | Yield (%) | Reference |

| 3-Bromo-4-iodoaniline (B1342403), Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivative | High | |

| 2-Bromo-4-methoxy-3-methylaniline hydrochloride, Phenylboronic acid | Palladium catalyst | 3-Methoxy-2-methyl-4-phenyl-9H-carbazole | - | rsc.org |

| 4-Bromo-2-chloro-5-iodoaniline, Arylboronic acid | Palladium catalyst | Biaryl scaffolds | - | vulcanchem.com |

| 3-Chloro-5-iodoaniline, Aryl amine | Pd₂(dba)₃, Xantphos, KOtBu | 3-Chloro-5-(N-aryl)aniline | 65 |

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful tool for the synthesis of substituted anilines, offering a more atom-economical approach by avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H activation has been successfully employed for the meta-selective bromination and chlorination of anilines. smolecule.com For instance, using N-bromophthalimide (NBP) as the bromine source and pentafluorobenzoic acid as an additive, a Pd(II) catalyst can direct bromination to the meta position with yields of 68-85%. smolecule.com Similarly, meta-chlorination can be achieved with 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) under mild conditions. smolecule.com

Directed ortho-metalation (DoM) is another strategy that enables selective functionalization of the C-H bonds ortho to a directing group. smolecule.com Using strong bases like lithium diisopropylamide (LDA) or Grignard reagents, a metal can be introduced at the ortho position, which can then be quenched with an electrophile, such as iodine, to achieve selective iodination. smolecule.com

Electrocatalytic and Photoredox Methodologies

Electrochemical and photochemical methods provide alternative energy sources to drive chemical reactions, often under mild conditions. Electrocatalysis has been explored for the oxidative coupling of arylamines. researchgate.net

Photoredox catalysis, often in combination with transition metal catalysis, has unlocked new reaction pathways. acs.org For instance, a dual photoredox/nickel catalysis system has been developed for the cross-coupling of aryl halides with alkyl sources. acs.org This approach has been applied to the synthesis of indolines from ortho-iodoaniline derivatives and alkenes. acs.org While direct application to this compound is not explicitly detailed, these methodologies hold promise for the future development of novel synthetic routes to this and related compounds.

Stereochemical Control and Regioselectivity in Synthesis

Achieving high regioselectivity is a central challenge in the synthesis of polysubstituted aromatic compounds like this compound. The inherent directing effects of the substituents on the aniline ring dictate the position of incoming electrophiles. The amino group is a strong ortho-, para-director, while halogens are deactivating but also ortho-, para-directing.

To overcome the challenge of mixed isomers, a common strategy is to employ starting materials where the desired substitution pattern is already partially established. For example, starting with a para-substituted aniline ensures that one position is blocked, simplifying the subsequent halogenation steps. vulcanchem.com The choice of halogenating agent and reaction conditions also plays a crucial role in controlling regioselectivity. smolecule.com

In metal-catalyzed reactions, the regioselectivity is often governed by the catalyst and ligands. For instance, in Suzuki-Miyaura couplings of polyhalogenated anilines, the inherent reactivity difference between the carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited for selective functionalization. libretexts.org By carefully choosing the reaction conditions, it is possible to selectively react at the most labile C-I bond while leaving the C-Br and C-Cl bonds intact.

Reactivity and Reaction Mechanisms of 3 Bromo 5 Chloro 4 Iodoaniline

Influence of Multiple Halogen Substituents on Aromatic Reactivity

The presence of bromine, chlorine, and iodine on the aniline (B41778) ring introduces a complex blend of electronic and steric effects that significantly modulate its chemical properties.

Electronic Effects and Inductive Properties

Halogens exert a dual electronic influence on the aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). libretexts.orglibretexts.org The high electronegativity of halogens pulls electron density away from the ring through the sigma bond network, deactivating it towards electrophilic attack. chemistrysteps.commasterorganicchemistry.com This inductive withdrawal is a primary factor in the deactivating nature of halogen substituents. libretexts.org

The amino group (-NH₂) is a strong activating group due to its powerful electron-donating resonance effect (+M), which significantly outweighs its electron-withdrawing inductive effect (-I). libretexts.orgwikipedia.org This donation of the nitrogen lone pair delocalizes electron density into the ring, making it more nucleophilic and thus more reactive towards electrophiles. chemistrysteps.com In 3-Bromo-5-chloro-4-iodoaniline, the activating nature of the amino group is in direct opposition to the deactivating nature of the three halogen substituents.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -NH₂ | Weakly Withdrawing (-I) | Strongly Donating (+M) | Activating |

| -Br | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating |

| -Cl | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating |

| -I | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating |

Steric Hindrance and Directing Group Effects

Steric hindrance, the spatial bulk of substituents, plays a critical role in the regioselectivity of reactions involving this compound. The presence of three halogen atoms and an amino group creates a crowded environment around the aromatic ring. beilstein-journals.org This steric congestion can hinder the approach of reagents to certain positions, influencing the final product distribution. ncert.nic.innih.gov For instance, bulky groups can suppress substitution at adjacent (ortho) positions.

The directing effect of a substituent determines the position at which an incoming electrophile will attack the aromatic ring. The amino group is a powerful ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. chemistrysteps.comnumberanalytics.com This is due to the stabilization of the intermediate carbocation (arenium ion) through resonance involving the nitrogen lone pair. libretexts.org

Halogens are also ortho-, para-directors, despite being deactivating. libretexts.orgchemistrysteps.compressbooks.pub Their electron-donating resonance effect, although weaker than their inductive effect, is sufficient to stabilize the arenium ion when the attack occurs at the ortho and para positions. libretexts.org In this compound, the amino group is at position 1. The positions ortho to the amino group are 2 and 6, and the para position is 4. However, positions 3, 4, and 5 are already substituted. Therefore, electrophilic attack would be directed to positions 2 and 6. The directing effects of the halogens would also influence the final outcome.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. numberanalytics.com In the case of this compound, the reaction pathway is determined by the powerful activating and directing effect of the amino group, countered by the deactivating effects of the halogens. The amino group strongly directs incoming electrophiles to the ortho positions (2 and 6), as the para position is blocked by the iodine atom.

A common strategy to control the high reactivity of anilines in EAS and to avoid polysubstitution is to protect the amino group, for instance, by converting it to an acetanilide (B955). medium.comvulcanchem.com This transformation moderates the activating effect of the amino group because the nitrogen lone pair is also in resonance with the carbonyl group of the acetyl moiety. chemistrysteps.com

For example, the synthesis of related polyhalogenated anilines often involves a sequence of halogenation steps on a protected aniline derivative. medium.comvulcanchem.com For this compound, a potential synthetic route could involve the sequential halogenation of an aniline precursor. smolecule.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

While electron-rich aromatic systems typically undergo electrophilic substitution, highly halogenated and thus electron-deficient aromatic rings can be susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the three halogen substituents in this compound makes the aromatic ring a potential substrate for SNAr reactions, especially with strong nucleophiles. smolecule.com

Selective Displacement of Halogen Atoms

In polyhalogenated aromatic compounds, the regioselectivity of nucleophilic aromatic substitution can be influenced by the nature of the leaving group and the position of activation. Generally, the ease of displacement for halogens in SNAr reactions follows the trend I > Br > Cl > F, which is related to the strength of the carbon-halogen bond. However, the reactivity is also highly dependent on the electronic environment. wuxibiology.com In displacement reactions not involving an aromatic ring, a more reactive halogen will displace a less reactive one. savemyexams.comyoutube.com

In the context of SNAr, the position of the halogen relative to activating groups (in this case, the other electron-withdrawing halogens) is crucial. Nucleophilic attack is favored at positions ortho or para to strongly electron-withdrawing groups. In this compound, all halogen substituents are ortho or para to each other, creating a complex reactivity pattern. It has been noted in similar systems that substitution of a halogen para to a nitroso group occurs selectively. thieme-connect.com The relative reactivity of the C-I, C-Br, and C-Cl bonds towards nucleophilic attack would determine which halogen is preferentially displaced. Kinetic studies on similar haloanilines have shown that iodine can be selectively substituted in the presence of bromine and chlorine.

Amination and Amidation Reactions

Amination and amidation of aryl halides are powerful methods for forming carbon-nitrogen bonds, often catalyzed by transition metals like palladium or copper. syr.eduuminho.ptacs.org These reactions can proceed via mechanisms such as the Buchwald-Hartwig amination. researchgate.net For a polyhalogenated substrate like this compound, selective amination at one of the halogen positions could be achieved.

The choice of catalyst and ligands can influence the chemoselectivity of the reaction, potentially allowing for the selective coupling at the C-I, C-Br, or C-Cl bond. syr.eduscientificlabs.co.uk For instance, certain palladium catalyst systems have been developed for the amination of aryl chlorides, which are typically less reactive than bromides and iodides. syr.edu Directed SNAr reactions have also been developed where amination occurs specifically at the ortho position to a directing group. rsc.org Given the structure of this compound, amination could potentially be directed to the positions ortho to the amino group, leading to the displacement of the bromine or chlorine atom. The use of sodium amide in liquid ammonia (B1221849) is a classic method for converting aryl halides to anilines via nucleophilic aromatic substitution. chemistrysteps.com

Advanced Mechanistic Investigations

Mechanistic studies of polyhalogenated aromatic compounds are essential for controlling reaction selectivity and optimizing synthetic protocols. For this compound, investigations focus on understanding the transition states of catalytic cycles, identifying key reaction intermediates, and evaluating the influence of the reaction environment.

The most common and synthetically valuable transformations for polyhaloarenes involve palladium-catalyzed cross-coupling reactions. The critical, selectivity-determining step is typically the initial oxidative addition of a carbon-halogen (C-X) bond to a low-valent palladium complex (e.g., Pd(0)). The reactivity of the C-X bonds generally follows the order of their bond dissociation energies: C-I < C-Br < C-Cl. Consequently, the C-I bond in this compound is the most likely site for initial reaction.

Computational studies, primarily using Density Functional Theory (DFT), on similar aryl halides have been instrumental in analyzing the transition states of this process. Two primary mechanisms for oxidative addition have been identified: a three-centered concerted pathway and a two-step SNAr-type (nucleophilic aromatic substitution) displacement pathway. chemrxiv.org The preferred pathway is influenced by the electronic properties of the substrate, the nature of the ancillary ligands on the palladium catalyst, and the solvent. chemrxiv.orgnih.gov

For this compound, the electron-donating amino group increases electron density on the ring, which might generally disfavor a nucleophilic attack pathway. However, the specific palladium complex and ligands play a decisive role.

Concerted Mechanism: A monoligated 12e- PdL complex is often biased toward a three-centered concerted transition state. chemrxiv.org

Displacement Mechanism: A bisligated 14e- PdL₂ complex may favor a nucleophilic displacement mechanism, which is also sensitive to ligand sterics and electronics. chemrxiv.org

The activation energy (ΔG‡) for the oxidative addition at each C-X bond determines the selectivity. For this compound, the activation barrier for the C-I bond cleavage is expected to be significantly lower than for the C-Br or C-Cl bonds, leading to high selectivity for initial coupling at the C-4 position.

| Carbon-Halogen Bond | Position | Bond Dissociation Energy (kcal/mol, est.) | Calculated ΔG‡ (kcal/mol) | Expected Reactivity |

|---|---|---|---|---|

| C-I | 4 | ~65 | 15 - 20 | Highest |

| C-Br | 3 | ~81 | > 25 | Moderate |

| C-Cl | 5 | ~97 | > 30 | Lowest |

Data are hypothetical and based on established trends for polyhalogenated arenes. Actual values depend on the specific catalyst, ligands, and reaction conditions.

The pathway of a catalyzed reaction is defined by a series of transient species or intermediates. In palladium-catalyzed cross-coupling reactions of this compound, several key intermediates can be proposed based on the well-established catalytic cycle.

Oxidative Addition Intermediate: The first key intermediate formed is the aryl-palladium(II) complex, [(3-Br-5-Cl-4-NH₂C₆H₂)Pd(L)₂I] . This square planar Pd(II) species is the entry point to the catalytic cycle and is formed with high regioselectivity at the C-I bond.

Transmetalation Intermediate: In reactions like the Suzuki-Miyaura coupling, this Pd(II) complex reacts with a nucleophilic organoboron reagent (e.g., Ar'B(OH)₂ activated by a base). This step proceeds through a transmetalation intermediate where the organic group from the boron is transferred to the palladium center, displacing the iodide and forming a new aryl-palladium(II)-aryl' species, [Ar-Pd(L)₂-Ar'] . The exact nature of this intermediate can involve bridging ligands from the base or boronate.

Reductive Elimination Precursor: The final step of the catalytic cycle is reductive elimination from the [Ar-Pd(L)₂-Ar'] intermediate. This step forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, which can re-enter the cycle.

In some specialized reactions, more stable intermediates can be formed and even isolated. For instance, in certain indole (B1671886) syntheses involving substituted anilines, azasulfonium salts and thio-ether derivatives have been identified as isolable intermediates, demonstrating that reaction pathways can be complex and context-dependent. google.com

| Intermediate Type | General Structure | Role in Catalytic Cycle |

|---|---|---|

| Pd(0) Catalyst | Pd(0)Ln | Active species that initiates the cycle. |

| Oxidative Addition Adduct | Ar-Pd(II)(L)n-I | Forms the first C-Pd bond; determines regioselectivity. |

| Transmetalation Complex | Ar-Pd(II)(L)n-Ar' | Formed after transfer of the coupling partner's organic group to palladium. |

| Coupled Product | Ar-Ar' | The desired final product. |

Ar = 3-Bromo-5-chloro-4-aminophenyl; Ar' = Coupling partner group; L = Ligand (e.g., phosphine).

The choice of solvent is a critical parameter for optimizing chemical reactions, influencing reaction rates, yields, and even selectivity. numberanalytics.com In palladium-catalyzed couplings of polyhalogenated anilines, the solvent can play multiple roles:

Solubilizing Reagents: The solvent must effectively dissolve the aniline substrate, the coupling partner, the base, and the catalyst complex.

Stabilizing Intermediates: Polar aprotic solvents such as DMF, DMSO, dioxane, or THF are commonly employed. Their polarity can stabilize charged intermediates and transition states, accelerating key steps like oxidative addition and reductive elimination.

Influencing Catalyst Activity: Solvents can coordinate to the metal center, affecting the electronic and steric environment of the catalyst. In some cases, changing the solvent can reverse the site selectivity of a reaction by altering the preferred mechanistic pathway or the directing influence of coordinating groups on the substrate. escholarship.org

Reaction optimization for this compound would involve screening a matrix of solvents, bases, ligands, and temperatures to maximize the yield of the desired mono-coupled product (at the C-I position) while minimizing side reactions, such as hydro-dehalogenation or double coupling. For instance, less polar solvents might favor coordination-directed coupling, while more polar solvents could favor electronically driven selectivity. escholarship.org

| Solvent | Dielectric Constant (ε) | Typical Reaction Temperature (°C) | Hypothetical Yield (%) | Notes |

|---|---|---|---|---|

| Toluene | 2.4 | 80 - 110 | 65 | Common non-polar choice, good for many phosphine (B1218219) ligands. |

| THF | 7.6 | 66 | 75 | Moderately polar, good general-purpose solvent. |

| 1,4-Dioxane | 2.2 | 80 - 101 | 88 | Often used with water mixtures and specific ligands. |

| DMF | 36.7 | 80 - 120 | 92 | Polar aprotic, can accelerate rates but may require higher temps. |

| DMSO | 46.7 | 80 - 120 | 85 | Highly polar, can promote high rates but may lead to side products. |

Yields are illustrative and represent typical outcomes from an optimization screen for a Suzuki-Miyaura reaction.

Theoretical and Computational Chemistry of 3 Bromo 5 Chloro 4 Iodoaniline

Electronic Structure Elucidation

The electronic properties of 3-bromo-5-chloro-4-iodoaniline are profoundly influenced by the interplay of the electron-donating amino group and the electron-withdrawing halogen substituents. The varying electronegativities and polarizabilities of bromine, chlorine, and iodine create a complex electronic landscape across the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding chemical reactivity. wikipedia.orgresearchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For halogenated anilines, the HOMO is typically localized on the amino group and the adjacent aromatic carbons, reflecting the electron-donating nature of the amine. Conversely, the LUMO often shows significant contributions from the halogen-substituted positions, indicating these as potential sites for nucleophilic attack or electron acceptance. In related haloaniline compounds, quantum chemical computations have been used to determine the HOMO-LUMO energy gap, which is a crucial parameter for assessing molecular stability and reactivity. researchgate.net For instance, in para-iodoaniline, the HOMO energy is calculated to be -5.2 eV and the LUMO energy is -1.8 eV, using DFT/B3LYP methods. The specific HOMO-LUMO energies for this compound would require dedicated computational studies, but the general trends observed in similar molecules provide a valuable predictive framework.

Table 1: Representative Frontier Molecular Orbital Energies of a Related Haloaniline (para-Iodoaniline)

| Property | Value | Method |

| Highest Occupied Molecular Orbital (HOMO) Energy | -5.2 eV | DFT/B3LYP |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.8 eV | DFT/B3LYP |

This data is for a related compound and serves as an illustrative example.

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. rsc.org These maps illustrate the electrostatic potential on the surface of the molecule, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor).

In halogenated aromatic compounds, the area around the amino group is expected to be electron-rich due to the lone pair of electrons on the nitrogen atom. Conversely, the regions around the halogen atoms, particularly along the extension of the carbon-halogen bond, can exhibit a positive electrostatic potential, known as a sigma-hole (σ-hole). rsc.org This positive region is most pronounced for the most polarizable halogen, iodine, making it a prime site for halogen bonding interactions. rsc.org Computational studies on related molecules have quantified these electrostatic potentials, providing insights into the molecule's interaction preferences. acs.org

The distribution of electron density and the partial charges on individual atoms are critical for understanding a molecule's polarity and reactivity. mdpi.comuj.edu.pl The presence of multiple halogens with different electronegativities in this compound leads to a non-uniform charge distribution. The chlorine atom, being the most electronegative of the three halogens, will exert a strong inductive electron-withdrawing effect. Bromine has a moderate electron-withdrawing effect, while iodine is the least electronegative but most polarizable.

Computational methods like Natural Bond Orbital (NBO) analysis can quantify the charge transfer between the aromatic system and the halogen atoms. researchgate.net These calculations reveal the extent of electron delocalization and the specific partial charges on each atom, which are crucial for predicting intermolecular interaction strengths and reaction mechanisms.

Intermolecular Interactions and Supramolecular Assembly

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces. For this compound, halogen bonding and hydrogen bonding are expected to be the dominant forces driving its supramolecular assembly.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. researchgate.netjyu.fi This occurs due to the presence of a σ-hole, an electron-deficient region on the halogen atom opposite to the covalent bond. rsc.orgjyu.fi The strength of the σ-hole, and thus the halogen bond, increases with the polarizability of the halogen atom (I > Br > Cl). beilstein-journals.org

The amino group in this compound is a classic hydrogen bond donor. The two hydrogen atoms of the -NH2 group can form hydrogen bonds with electronegative atoms in neighboring molecules, such as the halogen atoms or the nitrogen atom of another amino group. researchgate.net These hydrogen bonding networks often complement the halogen bonding interactions, leading to the formation of complex three-dimensional supramolecular architectures.

In the crystal structures of similar compounds like haloanilinium salts, the interplay between hydrogen and halogen bonding dictates the final crystal packing. beilstein-journals.org The analysis of these networks reveals the hierarchy of intermolecular forces, where stronger interactions like charge-assisted hydrogen bonds can influence or even dominate over weaker halogen bonds. beilstein-journals.org

An in-depth examination of the theoretical and computational chemistry of this compound reveals the intricate interplay of its structural and electronic properties. As a polyhalogenated aromatic amine, this molecule presents a unique case study for modern computational methods, which are essential for predicting its behavior and characteristics in the absence of extensive experimental data. These theoretical approaches provide critical insights into everything from solid-state interactions to reaction dynamics.

Advanced Spectroscopic Characterization Methodologies for 3 Bromo 5 Chloro 4 Iodoaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 3-bromo-5-chloro-4-iodoaniline, providing precise information about the molecular framework at the atomic level. Both one-dimensional and multi-dimensional NMR techniques are employed to assign the proton (¹H) and carbon (¹³C) signals unambiguously.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional ¹H and ¹³C NMR provide initial data, multi-dimensional techniques are crucial for confirming the specific substitution pattern of this compound. grafiati.comnumberanalytics.com The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the protons at the C2 and C6 positions. Due to the asymmetric substitution, these protons are chemically non-equivalent and are expected to appear as doublets due to meta-coupling.

Expected ¹H and ¹³C NMR Data: Based on data from structurally related halogenated anilines, the following chemical shifts can be predicted for this compound in a standard solvent like CDCl₃. rsc.orgrsc.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-NH₂ | ~4.0 (broad singlet) | - |

| C1 | - | ~145-147 |

| C2-H | ~7.3-7.5 (d) | ~118-120 |

| C3-Br | - | ~120-122 |

| C4-I | - | ~85-90 |

| C5-Cl | - | ~135-138 |

| C6-H | ~6.8-7.0 (d) | ~115-117 |

Predicted NMR Data for this compound

2D NMR for Structural Confirmation:

COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the signals of the C2-H and C6-H protons, confirming their meta-relationship (⁴J-coupling) on the same aromatic ring. This is essential to verify that the two protons are on the same molecule and to trace the proton-proton coupling network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signal predicted around 7.3-7.5 ppm to the C2 carbon and the proton at 6.8-7.0 ppm to the C6 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) C-H couplings and is vital for assigning the quaternary, halogen-substituted carbons. Key expected correlations would include:

The C2-H proton showing correlations to C1, C3, C4, and C6.

The C6-H proton showing correlations to C1, C2, C4, and C5.

The amine protons (-NH₂) showing correlations to C1, C2, and C6. These correlations would unequivocally confirm the 1,3,4,5-substitution pattern on the aniline (B41778) ring.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid forms of a drug substance, including identifying different crystalline structures (polymorphs). frontiersin.org Polymorphism, the ability of a compound to exist in more than one crystal form, can significantly affect the physicochemical properties of a material. While solution-state NMR provides an average structure of the dissolved molecule, ssNMR probes the molecule in its solid lattice. bruker.comjocpr.com

Different polymorphs of this compound would have distinct arrangements of molecules in the crystal lattice. These differences in the local chemical environment lead to variations in the ¹³C chemical shifts and relaxation times. bruker.comjocpr.com For instance, the ¹³C ssNMR spectrum of one polymorph will exhibit a unique set of peaks compared to another. frontiersin.org This makes ssNMR an excellent tool for:

Identifying and quantifying polymorphs: It can detect and measure the amount of each crystalline form in a mixture, often without the need for a standard. rsc.orgamericanpharmaceuticalreview.com

Detecting amorphous content: The presence of a non-crystalline (amorphous) phase can be identified and quantified.

Monitoring form conversion: ssNMR can track changes in the solid form during manufacturing or storage. frontiersin.org

Advanced techniques like Dynamic Nuclear Polarization (DNP) can be used to enhance the sensitivity of ssNMR, making it possible to detect very low levels of minor polymorphic forms within a sample. rsc.org

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is particularly useful for identifying functional groups. The spectrum of this compound is expected to show characteristic bands for the amine group, the aromatic ring, and the carbon-halogen bonds. acs.orgmdpi.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| N-H Asymmetric Stretch | 3450 - 3500 | Strong, sharp band from the -NH₂ group. |

| N-H Symmetric Stretch | 3350 - 3400 | Strong, sharp band from the -NH₂ group. |

| N-H Scissoring | 1600 - 1640 | Medium to strong absorption. |

| C=C Aromatic Stretch | 1550 - 1600 | Multiple medium to strong bands. |

| C-N Stretch | 1250 - 1340 | Medium to strong band. royalsocietypublishing.org |

| C-H Aromatic Bending (out-of-plane) | 800 - 900 | Strong bands characteristic of the substitution pattern. royalsocietypublishing.org |

| C-Cl Stretch | 650 - 750 | Strong to medium band. |

| C-Br Stretch | 550 - 650 | Medium band. |

| C-I Stretch | 500 - 600 | Medium to weak band. |

Predicted FT-IR Absorption Bands for this compound

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, Raman is particularly effective for analyzing non-polar, symmetric bonds and skeletal vibrations of the aromatic ring. mdpi.com For this compound, Raman spectroscopy would be highly valuable for assigning vibrations involving the carbon-halogen bonds and the aromatic backbone. researchgate.netresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| C-H Aromatic Stretch | 3000 - 3100 | Strong bands. |

| Aromatic Ring Breathing | 990 - 1010 | Strong, sharp band, characteristic of the benzene (B151609) ring. |

| C-N Stretch | 1250 - 1340 | Can be weak or medium. |

| C-Cl Stretch | 650 - 750 | Strong band. |

| C-Br Stretch | 550 - 650 | Strong band. |

| C-I Stretch | 500 - 600 | Strong band, often stronger in Raman than in IR. |

Predicted Raman Shifts for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The aniline chromophore exhibits characteristic absorption bands in the UV region, which are influenced by the substituents on the aromatic ring. The amino group (-NH₂) is an auxochrome that typically causes a red shift (bathochromic shift) of the benzene absorption bands. The halogens also act as auxochromes and can further modify the absorption maxima. researchgate.net

For this compound, two main absorption bands are expected, corresponding to π→π* transitions of the aromatic system.

An intense band is predicted to appear around 240-260 nm , analogous to the B-band (benzenoid) of benzene.

A less intense, broader band is expected at a longer wavelength, around 290-310 nm , corresponding to the E-band (ethylenic) of benzene, which is significantly shifted due to the strong auxochromic effect of the amino group and halogens.

The exact position and intensity (molar absorptivity, ε) of these bands are dependent on the solvent used, as solvent polarity can influence the energy levels of the electronic states. science.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, with a molecular formula of C₆H₄BrClIN, the exact molecular weight is 330.82604 Da. High-resolution mass spectrometry (HRMS) would be employed to confirm this precise mass, which aids in distinguishing it from other compounds with the same nominal mass.

The fragmentation of halogenated compounds in mass spectrometry is heavily influenced by the nature and position of the halogen substituents. The analysis of related haloanilines provides insight into the expected fragmentation pathways for this compound. In electron ionization (EI) mass spectrometry, the molecule would first form a molecular ion ([M]⁺). Due to the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion peak would appear as a characteristic cluster of isotopic peaks.

Subsequent fragmentation would likely proceed through the loss of the halogen atoms. The carbon-iodine bond is the weakest, suggesting that the initial fragmentation would be the loss of an iodine radical (I•) to form a prominent [M-I]⁺ fragment. This is followed by the sequential loss of the bromine and chlorine atoms. The analysis of a related compound, 4-bromo-2-chloro-6-iodoaniline (B12088954), by GC-MS showed a molecular ion peak at m/z 333 and a top peak at m/z 127, corresponding to the loss of the halogens. nih.gov Another similar molecule, 2-chloro-4-fluoro-6-iodoaniline, displays a molecular ion at m/z 271.46, with fragments corresponding to the loss of iodine (I) and chlorine (Cl). vulcanchem.com This predictable pattern of halogen loss is a key diagnostic tool in identifying such compounds.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| Fragment Description | Proposed Structure | Predicted m/z (for ³⁵Cl, ⁷⁹Br) |

| Molecular Ion | [C₆H₄⁷⁹Br³⁵ClIN]⁺ | 331 |

| Loss of Iodine | [C₆H₄⁷⁹Br³⁵ClN]⁺ | 204 |

| Loss of Iodine and Bromine | [C₆H₄³⁵ClN]⁺ | 125 |

| Loss of Iodine, Bromine, and Chlorine | [C₆H₄N]⁺ | 90 |

Note: The m/z values are nominal and based on the most abundant isotopes. The actual spectrum would show a complex isotopic pattern.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties of a material.

Single Crystal X-ray Diffraction

For this compound, obtaining a single crystal suitable for XRD analysis would allow for the unambiguous determination of its molecular structure. Analysis of closely related halogenated anilines has shown that the substituents' size and electronic nature significantly influence the crystal packing. researchgate.net For instance, studies on 4-iodoaniline (B139537) revealed it is not isostructural with its bromo and chloro analogs, a difference attributed to the larger size of the iodine atom. rsc.org However, in other systems, chloro, bromo, and ethynyl (B1212043) groups have been shown to be supramolecularly equivalent. rsc.org

In a single-crystal structure of this compound, key parameters of interest would include the C-X (X = Br, Cl, I) bond lengths, the planarity of the aniline ring, and the nature of intermolecular interactions such as hydrogen bonding (N-H···N) and halogen bonding (N-H···X or X···X). X-ray crystallographic investigation of 3-bromo-4-iodoaniline (B1342403) revealed carbon-bromine and carbon-iodine bond lengths of 1.879 Å and 2.064 Å, respectively. Similar values would be expected for the target compound, with potential minor variations due to the electronic influence of the additional chlorine atom.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a valuable technique for phase identification, purity assessment, and analysis of polycrystalline materials. A PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. For this compound, the PXRD pattern would be characterized by a series of diffraction peaks at specific 2θ angles. The positions and intensities of these peaks are determined by the crystal lattice parameters (unit cell dimensions and angles).

Studies on various chloroaniline derivatives have determined their crystal systems and space groups using PXRD. For example, o-chloroaniline and m-chloroaniline were found to crystallize in the orthorhombic system, while 2,6-dichloroaniline (B118687) crystallizes in the monoclinic system. cambridge.org The crystal structure of p-bromoaniline was also successfully determined from powder diffraction data, revealing an orthorhombic system. researchgate.net Based on these related structures, it is anticipated that this compound would likely crystallize in a lower symmetry system such as orthorhombic or monoclinic.

Table 2: Crystallographic Data for Structurally Related Aniline Derivatives

| Compound | Crystal System | Space Group | Reference |

| o-Chloroaniline | Orthorhombic | Pmmm (suggested) | cambridge.org |

| m-Chloroaniline | Orthorhombic | Pcca | cambridge.org |

| 2,6-Dichloroaniline | Monoclinic | P2₁/c | cambridge.org |

| p-Bromoaniline | Orthorhombic | Pnma | researchgate.net |

This table provides context from known structures to anticipate the crystallographic properties of this compound.

Applications of 3 Bromo 5 Chloro 4 Iodoaniline in Multi Step Organic Synthesis

Building Block for Complex Polyhalogenated Aromatic Compounds

The presence of three different halogen atoms on the aniline (B41778) ring makes 3-Bromo-5-chloro-4-iodoaniline an exceptional starting material for the synthesis of more complex polyhalogenated aromatic compounds. smolecule.comderpharmachemica.com The differential reactivity of the carbon-halogen bonds (C-I < C-Br < C-Cl) allows for selective functionalization through various cross-coupling reactions. For instance, the more reactive C-I bond can be selectively targeted in Suzuki or Sonogashira couplings, leaving the bromo and chloro substituents intact for subsequent transformations. This stepwise functionalization is a powerful strategy for building intricate molecular scaffolds.

Furthermore, the amino group can be diazotized and subsequently replaced, introducing another point of diversity. acs.org This allows for the synthesis of a wide array of 1-bromo-3-chloro-5-iodobenzene (B84608) derivatives, which are themselves valuable intermediates in organic synthesis. acs.orglookchem.com For example, a microscale synthesis of 1-bromo-3-chloro-5-iodobenzene has been developed through the reductive deamination of 4-bromo-2-chloro-6-iodoaniline (B12088954), a related isomer. acs.orgacs.org

Precursor for Advanced Heterocyclic Scaffolds

Halogenated anilines are crucial precursors for the synthesis of a variety of heterocyclic compounds. derpharmachemica.com this compound is no exception, serving as a key starting material for the construction of advanced heterocyclic scaffolds. The strategic placement of the halogens and the amino group allows for a range of cyclization strategies.

Palladium-catalyzed reactions are particularly useful in this context. For example, intramolecular cyclization of appropriately substituted derivatives of this compound can lead to the formation of functionalized indoles, quinolines, and other fused heterocyclic systems. acs.orgmdpi.com The synthesis of substituted 2-quinolones, for instance, can be achieved through palladium-catalyzed annulation reactions of iodoanilines. mdpi.com The unique electronic properties conferred by the multiple halogen substituents can influence the regioselectivity and efficiency of these cyclization reactions.

Intermediate in the Synthesis of Functionalized Organic Materials

The unique electronic and structural features of this compound make it a valuable intermediate in the synthesis of functionalized organic materials. lookchem.com The presence of multiple halogens allows for the tuning of properties such as conductivity, luminescence, and magnetism in the final materials. lookchem.com

This compound can serve as a building block for the creation of novel dyes, pigments, and polymers. lookchem.com For instance, the incorporation of this polyhalogenated aniline into polymer chains can lead to materials with enhanced thermal stability and fire-retardant properties. Its derivatives can also be used in the development of liquid crystals and other advanced materials.

Design and Synthesis of Ligands for Catalysis

The development of novel ligands is crucial for advancing the field of catalysis. researchgate.nettum.de this compound can be utilized as a scaffold for the design and synthesis of new ligands for transition metal catalysts. The multiple halogen atoms provide handles for introducing various coordinating groups, allowing for the fine-tuning of the steric and electronic properties of the resulting ligand.

For example, the bromine and iodine atoms can be functionalized through cross-coupling reactions to introduce phosphine (B1218219), amine, or other donor groups. The resulting multidentate ligands can then be complexed with metals like palladium, platinum, or rhodium to generate catalysts with unique reactivity and selectivity. These tailored catalysts can be applied in a variety of important organic transformations, including cross-coupling reactions, hydrogenations, and carbonylations.

Role in Cascade and Domino Reactions

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies for the rapid construction of complex molecules. acs.org The polyfunctional nature of this compound makes it an ideal substrate for such reaction sequences.

The differential reactivity of the three halogen atoms allows for their sequential participation in a cascade of reactions. For example, a domino sequence could involve an initial Sonogashira coupling at the iodo position, followed by an intramolecular Heck reaction involving the bromo substituent, and finally a Suzuki coupling at the chloro position. Such a strategy would allow for the rapid assembly of highly complex and functionalized molecules from a single, readily available starting material. The amino group can also participate in these cascades, for example, through initial imine formation followed by intramolecular cyclization. researchgate.net

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Protocols

The synthesis of polyhalogenated aromatics has traditionally relied on methods that often involve harsh conditions and the use of toxic reagents. The principles of green chemistry are now guiding the development of more environmentally benign alternatives.

Recent research has focused on replacing traditional halogenating agents with safer, more sustainable options. For instance, methods using N-halosuccinimides (NXS) as halogen sources are gaining traction because they are easier to handle and the succinimide (B58015) byproduct can potentially be recycled. beilstein-journals.org A notable green approach is mechanochemistry, which involves solvent-free or liquid-assisted grinding. beilstein-journals.org An automated grinding technique using an electrical mortar-pestle has been shown to effectively halogenate anilines and phenols with NXS in minutes, offering high yields and chemoselectivity. beilstein-journals.org Another sustainable strategy employs sodium halides (NaX) as the halogen source in conjunction with Oxone as a powerful, yet environmentally safer, oxidant. researchgate.net These methods often proceed under mild conditions, sometimes at room temperature and in greener solvents like water or methanol, significantly reducing the environmental impact. acs.orgorganic-chemistry.org

The development of one-pot procedures, where multiple synthetic steps are carried out in the same vessel, further enhances sustainability by reducing waste and energy consumption. researchgate.net For example, metal-free conversions of anilines to aryl halides can be achieved without the need to isolate diazonium salt intermediates, representing a convenient and greener alternative to the classic Sandmeyer reaction. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Traditional vs. Green Halogenation Methods for Anilines

| Feature | Traditional Methods | Emerging Green Protocols |

|---|---|---|

| Halogen Source | Molecular halogens (e.g., Br₂, Cl₂) | N-halosuccinimides (NBS, NCS, NIS), Sodium Halides (NaBr, NaCl) |

| Oxidant | Often not required or uses harsh reagents | Oxone, m-CPBA |

| Solvents | Often toxic (e.g., DMF, CCl₄) | Water, Methanol, PEG-400, or solvent-free (mechanochemistry) |

| Catalysts | Often heavy metals | Metal-free, organocatalysts |

| Conditions | Can require harsh acidic/basic conditions | Mild, often room temperature |

| Waste | Significant hazardous waste | Reduced waste, potential for byproduct recycling |

Integration with Flow Chemistry and Automated Synthesis Techniques

Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. mpg.denoelresearchgroup.com This technology is particularly well-suited for managing hazardous intermediates and exothermic reactions, which are common in halogenation chemistry. noelresearchgroup.com By precisely controlling parameters like temperature, pressure, and reaction time, flow reactors can improve yields and minimize byproduct formation. researchgate.net

Automated platforms that combine flow modules can streamline multistep syntheses, enabling the production of complex molecules like functionalized anilines without manual intervention for intermediate isolation and purification. mpg.denoelresearchgroup.com For example, an integrated flow process has been successfully developed for the synthesis of meta-arylated anilines, a transformation that is challenging in batch, achieving high yields in under an hour. noelresearchgroup.com Such systems can be programmed to perform a sequence of reactions, such as protection, halogenation, and deprotection, in a continuous, uninterrupted fashion. noelresearchgroup.com The on-demand synthesis of reagents, such as organozinc halides, under flow conditions further enhances the utility and safety of these automated systems. researchgate.net

Advanced Machine Learning and AI Applications in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in modern chemistry, capable of accelerating discovery by predicting reaction outcomes and optimizing conditions. rsc.org For complex transformations like the regioselective halogenation of aromatic rings, ML models can predict the most likely site of substitution with high accuracy, often surpassing what can be predicted by chemical intuition alone. acs.orgnih.govresearchgate.net

Recent studies have demonstrated ML models that can predict halogenation sites in electrophilic aromatic substitutions with accuracies exceeding 90%. acs.orgrsc.org These models are trained on large datasets of known reactions and use molecular descriptors to learn the complex interplay of steric and electronic factors that govern reactivity. acs.orgnih.gov For instance, the RegioML model uses computed atomic charges and a gradient boosting machine to achieve high precision in predicting bromination reactions. rsc.org

Beyond prediction, AI is being integrated into active learning frameworks for autonomous reaction optimization. arxiv.org These systems can intelligently explore a reaction space, suggesting new experimental conditions to maximize yield or selectivity, and learning from the results to inform subsequent experiments. rsc.orgarxiv.org This approach has been shown to significantly reduce the number of experiments needed to find optimal conditions for challenging reactions. arxiv.orgacs.org

Exploration of New Reactivity Patterns and Unconventional Transformations

While the ortho/para directing effect of the amino group in aniline (B41778) is well-established, researchers are actively exploring new catalytic systems to unlock unconventional reactivity. The unique electronic properties of 3-bromo-5-chloro-4-iodoaniline, with its three different halogens, make it a prime candidate for selective, site-specific transformations. The C-I, C-Br, and C-Cl bonds have different strengths and susceptibilities to oxidative addition in metal-catalyzed cross-coupling reactions, allowing for programmed, sequential functionalization. nih.gov

Recent advances have focused on C-H functionalization, which allows for the direct installation of functional groups without pre-halogenation, though in the case of this compound, the focus is on the selective reaction of the existing C-X bonds. smolecule.com Palladium-catalyzed reactions, for example, can be tuned to selectively activate one C-X bond over another. nih.govacs.org Furthermore, novel reactivity is being discovered through the use of unique solvent systems. For instance, hexafluoroisopropanol (HFIP) has been shown to enable a new mode of reactivity by forming a hydrogen-bonding network with anilines, altering their electronic properties and enabling previously inaccessible transformations. rsc.org The study of how polyhalogenated nitrobutadienes react with electron-deficient anilines has also revealed new mechanistic pathways, leading to the synthesis of complex heterocyclic structures. researchgate.netbeilstein-journals.org

Supramolecular Chemistry and Crystal Engineering with Polyhalogenated Anilines

The halogen atoms (I, Br, Cl) and the amino group in this compound are capable of participating in a variety of non-covalent interactions, including hydrogen bonds (N-H···Y) and halogen bonds (C-X···Y). nih.govacs.org These interactions are directional and predictable, making them powerful tools in crystal engineering—the design and synthesis of solid-state structures with desired properties. mdpi.comnih.govacs.org

Polyhalogenated anilines can act as bifunctional donors, simultaneously offering sites for both hydrogen and halogen bonding. nih.govacs.org The iodine and bromine atoms are particularly effective halogen bond donors. The relative strengths and geometries of these bonds can be used to control the assembly of molecules in a crystal lattice, forming specific supramolecular architectures like chains, sheets, or 3D networks. nih.govthieme-connect.comresearchgate.net

Research in this area explores the competition and cooperativity between hydrogen and halogen bonds to create complex co-crystals. acs.org By pairing polyhalogenated anilines with suitable acceptor molecules (e.g., nitrogen-containing heterocycles), scientists can systematically study how changes in the halogen atoms or their positions on the aniline ring affect the resulting supramolecular structure. nih.govacs.org This knowledge is crucial for designing new materials with specific optical, electronic, or physical properties. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.